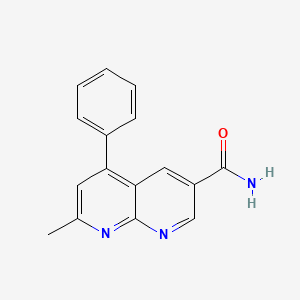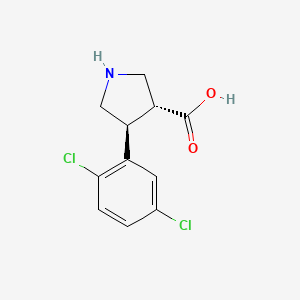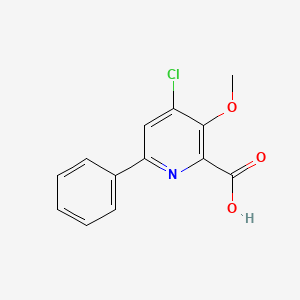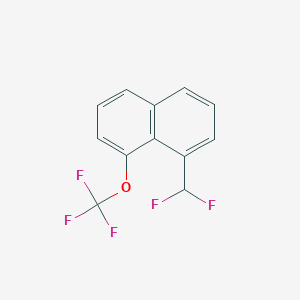
6-Chloro-9-(2-phenylethyl)-9h-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-phenethyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-phenethyl-9H-purine typically involves the chlorination of purine derivatives followed by alkylation. One common method is the reaction of 6-chloropurine with phenethyl bromide in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction proceeds through nucleophilic substitution, where the chlorine atom at the 6th position is retained, and the phenethyl group is introduced at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-phenethyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
6-Chloro-9-phenethyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Alkylation and Acylation: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions, forming N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Alkylating Agents: Alkyl halides such as methyl iodide and ethyl bromide are used for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, such as 6-amino-9-phenethylpurine, 6-thio-9-phenethylpurine, and N-alkylated purine derivatives .
科学研究应用
6-Chloro-9-phenethyl-9H-purine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are used in various chemical studies and applications.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with biological molecules.
作用机制
The mechanism of action of 6-Chloro-9-phenethyl-9H-purine involves its interaction with cellular components, particularly nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
相似化合物的比较
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6th position but lacking the phenethyl group.
9-Phenethylpurine: Similar to 6-Chloro-9-phenethyl-9H-purine but without the chlorine atom at the 6th position.
Uniqueness
6-Chloro-9-phenethyl-9H-purine is unique due to the presence of both the chlorine atom at the 6th position and the phenethyl group at the 9th position. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
16833-25-3 |
|---|---|
分子式 |
C13H11ClN4 |
分子量 |
258.70 g/mol |
IUPAC 名称 |
6-chloro-9-(2-phenylethyl)purine |
InChI |
InChI=1S/C13H11ClN4/c14-12-11-13(16-8-15-12)18(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI 键 |
PVLKCPQYCKRELM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C2N=CN=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl (E)-5-[tert-butyl(dimethyl)silyl]oxypent-2-enoate](/img/structure/B11855132.png)




![2-(Bromomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B11855148.png)


![4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B11855181.png)



